Pranlukast
Overview
Description
Pranlukast, known by its brand name Onon, is a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in the treatment of asthma and allergic rhinitis. This compound works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. By inhibiting these chemicals, this compound helps to reduce bronchospasm, airway edema, and mucus secretion .
Mechanism of Action
Target of Action
Pranlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathogenesis of conditions like asthma and allergic rhinitis, where it mediates bronchospasm and inflammation caused by allergens .
Mode of Action
This compound acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of leukotriene D4 (LTD4), a potent mediator of inflammation and bronchoconstriction . By doing so, this compound prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene pathway. Leukotrienes are inflammatory mediators produced from arachidonic acid via the 5-lipoxygenase pathway . By antagonizing the CysLT1 receptor, this compound inhibits the effects of LTD4, thereby modulating this pathway and reducing inflammation and bronchospasm .
Pharmacokinetics
It is known that this compound is metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of airway edema, inhibition of smooth muscle contraction, and reduction in the secretion of thick, viscous mucus . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis .
Action Environment
These may include the presence of other medications, patient-specific factors like age and health status, and potentially even the timing of dosing .
Biochemical Analysis
Biochemical Properties
Pranlukast plays a crucial role in biochemical reactions by selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This interaction prevents the binding of LTD4 to its receptor, thereby inhibiting the downstream signaling pathways that lead to bronchoconstriction and inflammation. This compound also interacts with other biomolecules, such as the two-pore domain potassium channel TREK2, where it acts as a small molecule activator .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In airway smooth muscle cells, it prevents contraction by blocking the LTD4-induced signaling pathways . This inhibition reduces airway hyperresponsiveness and inflammation. Additionally, this compound influences cell signaling pathways by modulating the activity of potassium channels, which affects cellular excitability and pain perception . It also impacts gene expression by reducing the production of pro-inflammatory cytokines and chemokines.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CysLT1 receptor, thereby preventing LTD4 from activating this receptor . This binding interaction inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and inflammation. This compound also activates the TREK2 potassium channel, which influences cellular excitability and pain perception . These molecular interactions contribute to the overall therapeutic effects of this compound in managing asthma and other inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy over extended periods. Studies have shown that this compound increases forced expiratory volume in one second (FEV1) within one hour of dosing, and this effect is sustained for up to eight hours . Long-term studies have demonstrated that this compound remains effective in improving asthma symptoms and reducing the need for rescue bronchodilators over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces airway inflammation and hyperresponsiveness without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The major metabolic pathways involve oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine and feces. This compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its distribution to the airway tissues, where it exerts its therapeutic effects. The compound’s localization and accumulation in the target tissues are crucial for its efficacy in managing asthma symptoms.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CysLT1 receptor and potassium channels . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its effective interaction with the target biomolecules and subsequent therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pranlukast is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the coupling of various aromatic compounds. The synthetic route typically involves the following steps:
- Formation of the tetrazole ring by reacting an aromatic nitrile with sodium azide.
- Coupling of the tetrazole derivative with a chromone derivative.
- Further coupling with a phenylbutoxybenzamide derivative to form the final this compound molecule .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Control of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pranlukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Pranlukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study leukotriene receptor antagonists and their chemical properties.
Biology: Investigated for its effects on leukotriene pathways and its potential role in modulating immune responses.
Medicine: Extensively studied for its therapeutic effects in treating asthma, allergic rhinitis, and other inflammatory conditions. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Montelukast: Another cysteinyl leukotriene receptor antagonist, widely used for similar indications.
Zafirlukast: Also a leukotriene receptor antagonist with similar therapeutic uses.
Comparison:
Pranlukast vs. Montelukast: Both compounds are effective in treating asthma and allergic rhinitis.
This compound vs. Zafirlukast: Both have similar mechanisms of action, but zafirlukast has a different pharmacokinetic profile and is less commonly used compared to montelukast and this compound.
Properties
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJUXJSXCLUTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pranlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.00e-03 g/L | |
Record name | Pranlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103177-37-3 | |
Record name | Pranlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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